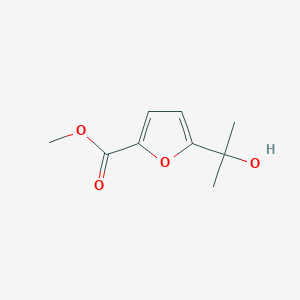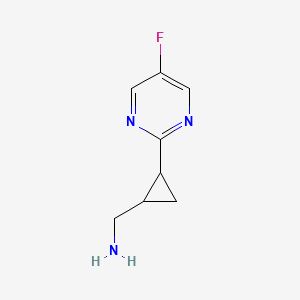![molecular formula C17H35NO4Si B8460572 Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-3-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B8460572.png)
Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-3-(hydroxymethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-3-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl, tert-butyldimethylsilyloxy, and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(tert-butyldimethylsilyloxy)-3 (hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the tert-butyl and tert-butyldimethylsilyloxy groups through a series of protection and deprotection reactions. The hydroxymethyl group can be introduced via a hydroxylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups on the piperidine ring.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the tert-butyldimethylsilyloxy group can introduce various functional groups.
Scientific Research Applications
Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-3-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(tert-butyldimethylsilyloxy)-3 (hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl and tert-butyldimethylsilyloxy groups can influence the compound’s reactivity and stability, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate: Lacks the hydroxymethyl group.
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the tert-butyldimethylsilyloxy group.
4-(tert-Butyldimethylsilyloxy)benzaldehyde: Contains a benzaldehyde group instead of a piperidine ring.
Uniqueness
Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and stability properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H35NO4Si |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-3-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H35NO4Si/c1-16(2,3)21-15(20)18-10-9-14(13(11-18)12-19)22-23(7,8)17(4,5)6/h13-14,19H,9-12H2,1-8H3 |
InChI Key |
WXDYRVYGMLIXKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methylidene]hydroxylamine](/img/structure/B8460501.png)


![N-(3-Methylbutyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B8460517.png)

![Benzoic acid,6-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-](/img/structure/B8460534.png)
![4-[4-(Iodomethyl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B8460545.png)
![3-[2-(2-Hydroxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B8460556.png)
![2,3-Dibromo-N-[(naphthalen-1-yl)carbamoyl]propanamide](/img/structure/B8460561.png)



![Methyl 1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B8460598.png)
